molecular formula C21H30O4 B14742886 2,21-Dihydroxypregn-4-ene-3,20-dione CAS No. 604-30-8

2,21-Dihydroxypregn-4-ene-3,20-dione

Cat. No.: B14742886
CAS No.: 604-30-8
M. Wt: 346.5 g/mol
InChI Key: KYRHFGKXGJXOGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,21-Dihydroxypregn-4-ene-3,20-dione can be synthesized from 3β-acetoxypregn-5-en-20-one via the hypoiodite reaction. This involves the treatment of the 5α-bromo-6β-hydroxy derivative with lead tetraacetate (Pb(OAc)4) and iodine (I2) under irradiation . The intermediate 21-monoacetate is then oxidized to the 19-oxo derivative, followed by alkaline cleavage to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,21-Dihydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of carbonyl groups can produce alcohols.

Scientific Research Applications

2,21-Dihydroxypregn-4-ene-3,20-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other steroid compounds.

    Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of adrenal gland disorders.

    Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

2,21-Dihydroxypregn-4-ene-3,20-dione can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

CAS No.

604-30-8

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

2-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O4/c1-20-8-7-15-13(14(20)5-6-16(20)19(25)11-22)4-3-12-9-17(23)18(24)10-21(12,15)2/h9,13-16,18,22,24H,3-8,10-11H2,1-2H3

InChI Key

KYRHFGKXGJXOGD-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)C(CC34C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.